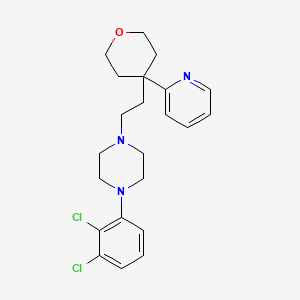

D3R/MOR antagonist 1

Description

The Rationale for Dual-Target Ligand Development in Central Nervous System Research

The development of dual-target ligands for CNS disorders is driven by the understanding that many of these conditions, such as substance use disorders, chronic pain, and neuropsychiatric illnesses, involve complex and interconnected signaling pathways. researchgate.net Targeting a single receptor can often lead to incomplete therapeutic effects or the emergence of undesirable side effects. By simultaneously modulating two or more relevant targets, MTDLs can potentially achieve a synergistic therapeutic outcome that is greater than the sum of its parts. nih.gov This approach may also allow for the use of lower doses, further minimizing the risk of adverse reactions. The design of such molecules, however, is a complex endeavor, requiring a deep understanding of the pharmacology of each target and the ability to engineer a single chemical entity that can interact with both in a desired manner. medchemexpress.com

Overview of Dopamine (B1211576) D3 Receptor as a Therapeutic Target in Neuropsychiatric Disorders

The dopamine D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders. researchgate.netresearchgate.net Unlike the more widespread D2 receptor, the D3R is predominantly expressed in the limbic regions of the brain, areas associated with emotion, motivation, and reward. Current time information in Bangalore, IN. This localized expression profile suggests that targeting the D3R could offer a more focused therapeutic intervention with a reduced risk of the motor side effects, such as tardive dyskinesia, that are often associated with D2 receptor blockade. nih.gov Preclinical studies have provided substantial evidence that D3R antagonists can be particularly effective in mitigating drug-seeking behaviors and relapse, making them a promising avenue for the development of addiction therapies. researchgate.net

Overview of Mu-Opioid Receptor as a Therapeutic Target in Pain and Reward Pathways

The mu-opioid receptor (MOR) is a well-established and critical target in the management of pain. acs.org Agonists of the MOR, such as morphine and fentanyl, are among the most potent analgesics available. nih.gov These receptors are widely distributed throughout the pain and reward circuits of the brain. nih.gov Activation of MORs produces powerful pain relief but is also responsible for the euphoric effects that contribute to the high abuse potential and addictive nature of opioid drugs. nih.gov The significant public health crisis associated with opioid addiction has created an urgent need for safer opioid-based analgesics that can provide effective pain management with a reduced liability for abuse and other life-threatening side effects like respiratory depression.

Emergence of Dual-Target D3R/MOR Ligands, including D3R/MOR Antagonist 1

In response to the need for safer and more effective treatments for conditions involving both pain and reward pathways, researchers have begun to develop dual-target ligands that interact with both the D3R and the MOR. The central hypothesis behind this strategy is that a compound with MOR agonist or partial agonist activity combined with D3R antagonist activity could provide analgesia while simultaneously mitigating the rewarding effects that lead to addiction. This innovative approach has led to the design and synthesis of a new generation of molecules, including the specific chemical compound known as This compound . researchgate.net

This compound, also identified as Compound 114 in scientific literature, is a novel compound designed to exhibit a specific dual-target profile. researchgate.net Research has shown that this compound possesses antagonist properties at the dopamine D3 receptor and partial agonist properties at the mu-opioid receptor. researchgate.net The potential therapeutic benefit of such a profile is the ability to produce analgesic effects through its action on the MOR, while the D3R antagonism may concurrently reduce the liability for opioid misuse. researchgate.net

Detailed Research Findings on this compound

Scientific investigation into this compound has yielded specific data regarding its binding affinity for its target receptors. Binding affinity is a measure of how strongly a ligand binds to a receptor and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

In vitro studies have determined the following binding affinities for this compound:

| Receptor | Binding Affinity (Ki) |

| Dopamine D3 Receptor (D3R) | 46.5 nM |

| Mu-Opioid Receptor (MOR) | 691 nM |

Data sourced from Bonifazi A, et al. J Med Chem. 2023 Aug 10;66(15):10304-10341. researchgate.net

These findings confirm the dual-target nature of this compound, with a notable affinity for both the dopamine D3 and mu-opioid receptors. The development and characterization of this and other similar compounds represent a significant step forward in the quest for safer and more effective treatments for complex neuropsychiatric and pain-related disorders.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27Cl2N3O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |

InChI |

InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |

InChI Key |

CNKXCQYEDYCLBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |

Origin of Product |

United States |

Pharmacological Profile of D3r/mor Antagonist 1

Receptor Binding Affinity and Selectivity

The binding profile of a compound to its target receptors is a critical determinant of its pharmacological action. For this dual-target ligand, understanding its affinity for both D3R and MOR, as well as its selectivity over other related receptors, is essential.

In vitro binding assays have determined that Compound 121 exhibits a binding affinity (Ki) of 361 nM for the dopamine (B1211576) D3 receptor. medchemexpress.com

Compound 121 demonstrates a higher binding affinity for the mu-opioid receptor, with a Ki value of 85.2 nM. medchemexpress.com

Research into dual D3R/MOR antagonists emphasizes the importance of selectivity for the D3R over other dopamine receptor subtypes, particularly the D2 receptor, to potentially limit side effects such as extrapyramidal symptoms. worktribe.comvastprotech.com For a related series of compounds, achieving D3R subtype selectivity over D2R was a key objective. nih.gov For instance, another compound in the same study, Compound 46, showed a D3R Ki of 7.26 nM and a 19.4-fold selectivity over the D2R. nih.gov While specific Ki values for Compound 121 at D1, D2, D4, and D5 receptors are not detailed in the provided search results, the development strategy for this class of compounds focuses on optimizing D3R selectivity. acs.orgnih.gov

Selectivity Profile Against Other Opioid Receptor Subtypes (Kappa, Delta)

Receptor Functional Efficacy

Beyond binding affinity, the functional activity of a compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or partial agonist) is a key aspect of its pharmacological profile. Compound 121 is characterized as a D3R antagonist and a MOR partial agonist. medchemexpress.com This functional profile is designed to provide pain relief through MOR activation while the D3R antagonism may help in reducing the potential for misuse. medchemexpress.com Bioluminescence resonance energy transfer (BRET)-based functional studies on a series of dual-target MOR/D3R ligands have confirmed such MOR agonist and D3R antagonist/partial agonist activities. nih.govnih.gov

Data Tables

Table 1: Receptor Binding Affinities (Ki) of Compound 121

| Receptor | Ki (nM) |

| D3R | 361 medchemexpress.com |

| MOR | 85.2 medchemexpress.com |

Agonist and Antagonist Efficacy at D3R

D3R/MOR antagonist 1 functions as an antagonist at the dopamine D3 receptor. medchemexpress.commedchemexpress.com This antagonistic activity is a key component of its design, intended to modulate the dopamine system's role in reward and substance misuse. nih.gov The affinity of the compound for the D3R has been quantified through in vitro binding assays, which measure how strongly the ligand binds to the receptor.

Research findings indicate that this compound binds to the human D3 receptor with a high affinity, demonstrating a dissociation constant (Kᵢ) of 46.5 nM. medchemexpress.commedchemexpress.com The Kᵢ value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand, with lower values indicating higher binding affinity. This potent binding is consistent with its function as a D3R antagonist. Functional assays, which measure the cellular response to ligand binding, confirm that it inhibits the effects of D3R agonists. frontiersin.orgresearchgate.net The development of D3R antagonists is a priority in the search for new pharmacotherapies for opioid use disorder (OUD). nih.gov

| Compound | Target Receptor | Activity | Binding Affinity (Kᵢ) |

|---|---|---|---|

| This compound (Compound 114) | Dopamine D3 Receptor (D3R) | Antagonist | 46.5 nM medchemexpress.commedchemexpress.com |

Partial Agonist Efficacy at MOR

At the mu-opioid receptor (MOR), this compound exhibits partial agonist efficacy. medchemexpress.commedchemexpress.comnih.gov Unlike a full agonist that elicits a maximal response from the receptor, a partial agonist produces a submaximal response, even when all receptors are occupied. This characteristic is intentional, aiming to provide significant pain relief while potentially reducing the intensity of opioid-related side effects and receptor desensitization that can be associated with full agonists. vastprotech.com

The compound's interaction with the MOR has been characterized by its binding affinity and functional activity. It binds to the MOR with a dissociation constant (Kᵢ) of 691 nM. medchemexpress.commedchemexpress.com While this affinity is more moderate compared to its affinity for D3R, it is sufficient to engage the receptor and elicit a functional response. vastprotech.com The goal of this design is to achieve a balance where the MOR affinity and efficacy are adequate for analgesia. nih.govvastprotech.com Bioluminescence Resonance Energy Transfer (BRET)-based functional studies have been utilized to confirm the MOR agonist profile of this class of compounds. nih.gov

| Compound | Target Receptor | Activity | Binding Affinity (Kᵢ) |

|---|---|---|---|

| This compound (Compound 114) | Mu-Opioid Receptor (MOR) | Partial Agonist | 691 nM medchemexpress.commedchemexpress.com |

Signaling Pathway Modulation and Biased Agonism (e.g., G-protein coupling vs. β-arrestin recruitment)

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The nature of this signaling, particularly at the MOR, is a critical aspect of its pharmacological profile.

As a D3R antagonist, the compound blocks the canonical Gi-protein-coupled signaling pathway typically activated by dopamine or other D3R agonists. plos.orgmdpi.com This pathway, when activated, inhibits the enzyme adenylyl cyclase, leading to decreased levels of the second messenger cyclic AMP (cAMP). plos.org By blocking this pathway, the antagonist can prevent the downstream cellular effects associated with D3R activation. nih.govresearchgate.net

At the MOR, G-protein-coupled receptors (GPCRs) like the MOR can signal through multiple pathways, primarily the G-protein-dependent pathway and the β-arrestin-dependent pathway. mdpi.commdpi.com The G-protein pathway is largely associated with the desired analgesic effects of opioids. mdpi.comfrontiersin.org Conversely, the β-arrestin recruitment pathway has been implicated in mediating some of the adverse effects, such as respiratory depression and constipation, as well as receptor desensitization. mdpi.comfrontiersin.orgnih.gov

A key concept in modern pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor. frontiersin.orgnih.gov Ligands that are G-protein biased at the MOR are of significant interest as they could potentially offer a profile of strong analgesia with a reduced burden of side effects. mdpi.comnih.gov The development of dual-target compounds like this compound has involved the use of sophisticated functional assays, such as BRET, to dissect the signaling profile and identify ligands with desired efficacies and potential biases at the MOR and D3R. nih.govnih.gov

Dose-Efficacy Relationships in In Vitro Systems

In vitro studies establish a clear relationship between the concentration of this compound and its pharmacological effects. This dose-efficacy relationship is fundamental to understanding its potency and activity at its molecular targets.

For its antagonist activity at the D3R, increasing concentrations of the compound result in a greater inhibition of the signal produced by a D3R agonist. The potency of this antagonism is reflected in its low nanomolar binding affinity (Kᵢ = 46.5 nM). medchemexpress.com Functional antagonism assays would typically yield an IC₅₀ value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect.

For its partial agonist activity at the MOR, dose-response curves from in vitro functional assays, such as [³⁵S]GTPγS binding assays, demonstrate that as the concentration of this compound increases, there is a corresponding increase in MOR activation, up to a maximum level that is below that of a full agonist. mdpi.com The potency for this effect is typically quantified by an EC₅₀ value (the concentration producing 50% of its maximal effect), while the efficacy is measured as the Eₘₐₓ (the maximal response produced). The goal for such compounds is to have moderate MOR efficacy, sufficient for analgesia but lower than highly potent synthetic opioids. vastprotech.com The binding affinity (Kᵢ = 691 nM) provides a foundational measure of the concentration range in which the compound interacts with the MOR. medchemexpress.com

Medicinal Chemistry and Structure Activity Relationship Sar of D3r/mor Antagonist 1

Chemical Synthesis Methodologies and Strategies

The synthesis of dual-target D3R/MOR ligands like compound 114 involves a scaffold hybridization or bivalent drug design strategy. researchgate.netnih.gov This method consists of chemically linking two distinct pharmacophores: one that targets the MOR and another that targets the D3R. vastprotech.comnih.gov The general synthetic approach involves preparing the MOR and D3R pharmacophore synthons separately and then coupling them via a suitable linker.

For ligands based on the TRV130 scaffold, such as compound 114, the chemistry is directed at linking various D3R pharmacophores to favorable positions on the MOR agonist core that have been identified through previous extensive SAR studies. vastprotech.comnih.govworktribe.com The synthesis is often a multi-step process that may involve reactions such as epoxide opening, reductive amination, and amide bond formation to connect the different molecular fragments. nih.gov The design and synthesis are conducted in parallel with in vitro screening and in silico modeling to guide the optimization of the compounds. vastprotech.comworktribe.com

Structural Scaffolds and Molecular Architecture

The molecular architecture of D3R/MOR antagonist 1 is bivalent, featuring two key structural scaffolds connected by a linker. acs.orgnih.gov

MOR Scaffold : The MOR-targeting component of compound 114 is derived from the potent, centrally active MOR agonist TRV130 (compound 3). vastprotech.comworktribe.com This scaffold is responsible for the analgesic properties of the molecule.

D3R Scaffold : The D3R-targeting component is a trans-phenylcyclopropyl amine moiety. vastprotech.comresearchgate.networktribe.com This element is selected for its ability to confer high affinity and antagonism at the D3R, which is hypothesized to reduce the rewarding effects and abuse potential of the opioid component. vastprotech.com

Linker : A linker connects the MOR and D3R scaffolds. The length, composition, and geometry of the linker are critical as they influence the ability of each pharmacophore to bind to its respective receptor's orthosteric binding site (OBS) and potentially interact with secondary binding pockets (SBP). vastprotech.comnih.gov

Key Pharmacophoric Elements Influencing Dual D3R/MOR Activity

The dual activity of compound 114 is governed by specific pharmacophoric elements that ensure interaction with both the D3R and MOR. nih.gov

D3R Pharmacophore : The trans-phenylcyclopropyl amine is a key dopaminergic moiety. vastprotech.comresearchgate.networktribe.comresearchgate.net This structure is a recognized pharmacophore for D3R antagonists.

MOR Pharmacophore : The core structure derived from the MOR agonist TRV130 serves as the primary pharmacophore for MOR activation. vastprotech.comworktribe.com

Bivalent Nature : The design strategy posits that the MOR agonist pharmacophore can be accommodated in the D3R secondary binding pocket (SBP), and similarly, the D3R pharmacophore can interact with the MOR SBP. This potential for dual interaction can enhance the binding affinity of the bivalent ligand for both targets. vastprotech.com The goal is to achieve a balance where the ligand has high affinity for D3R and moderate affinity and efficacy at MOR, sufficient for analgesia but with reduced receptor desensitization. nih.govworktribe.com

Structure-Activity Relationships for D3R Affinity and Selectivity

The development of this compound was part of a broader SAR campaign to maximize D3R affinity and selectivity over the closely related D2 receptor (D2R), thereby minimizing potential side effects associated with D2R antagonism. vastprotech.comresearchgate.net

Key findings from SAR studies on this class of compounds include:

Dopaminergic Moiety : The substituted trans-phenylcyclopropyl amine was identified as a key moiety for achieving high D3R affinity. vastprotech.comresearchgate.networktribe.comresearchgate.net

Phenylpiperazine Modifications : In related series, modifications to the 4-phenylpiperazine template, a classic D3R antagonist scaffold, have been extensively explored. For instance, substitutions on the phenyl ring (e.g., 2,3-dichloro vs. 2-methoxy, 3-chloro) significantly impact D3R affinity and functional activity. acs.orgresearchgate.net Computational studies have shown that substituents like the 3-chloro group can form polar contacts with serine residues in the transmembrane domain 5 (TM5) of the D3R, influencing efficacy. dtic.mil

Linker Functionalization : The structure and functionalization of the linker connecting the primary and secondary pharmacophores are critical for D3R affinity and selectivity. acs.org

For this compound (compound 114), the specific combination of the trans-phenylcyclopropyl amine with the TRV130-derived scaffold yielded a favorable profile with a D3R binding affinity (Ki) of 46.5 nM. medchemexpress.com

Structure-Activity Relationships for MOR Affinity and Efficacy

The SAR for MOR activity focuses on retaining sufficient agonist or partial agonist efficacy for analgesia while being modulated by the tethered D3R antagonist.

MOR Scaffold Choice : The use of scaffolds from known MOR agonists like TRV130 provides a strong starting point for MOR activity. vastprotech.comworktribe.com

Linker Attachment Point : Extensive SAR studies on the MOR agonist scaffolds have revealed the most favorable positions for attaching the D3R pharmacophore linker without abolishing MOR activity. vastprotech.com

Modulation of Efficacy : By tethering different D3R pharmacophores to the MOR scaffold, it is possible to create a library of compounds with varying levels of MOR efficacy, from full to partial agonists. worktribe.com The goal for compounds like 114 is to achieve moderate MOR affinity and partial agonism, which is believed to provide a better therapeutic window. vastprotech.comworktribe.com

This compound (compound 114) exhibits a MOR binding affinity (Ki) of 691 nM and functions as a MOR partial agonist. medchemexpress.com

Computational Chemistry and Rational Drug Design Approaches (e.g., molecular docking, fragment-based design)

Computational methods were integral to the design and optimization of this compound. vastprotech.comnih.govnih.govacs.org

Fragment-Based and Scaffold Hybridization Design : Researchers utilized a fragment-based and scaffold hybridization strategy, guided by computational tools, to combine the MOR and D3R pharmacophores. nih.govresearchgate.net

Molecular Docking : Docking studies were performed using crystal structures of the D3R (e.g., PDB: 3PBL) and MOR (e.g., PDB: 5C1M) to predict and analyze the binding modes of the dual-target ligands. nih.govmdpi.com These studies confirmed that the respective pharmacophores bind within their target's orthosteric binding sites (OBS). dtic.mil Docking also helped visualize how the MOR pharmacophore motif could occupy a hydrophobic secondary binding pocket in the D3R, and vice-versa, contributing to the dual affinity. nih.gov

CNS-MPO Scores : In silico predictions of central nervous system (CNS) multiparameter optimization (MPO) scores were used to guide the design of compounds with a higher likelihood of crossing the blood-brain barrier, a desirable property for centrally acting analgesics. vastprotech.comworktribe.com

These computational approaches enabled the rational design of new structural scaffolds with high affinity and the desired functional potencies at both receptors. vastprotech.comworktribe.com

Enantioselective Synthesis and Stereochemical Considerations

Stereochemistry is a critical factor in the activity of D3R/MOR antagonists, as receptors often exhibit enantioselectivity.

Chiral Moieties : this compound contains chiral centers, including the trans-phenylcyclopropyl amine group. vastprotech.comresearchgate.networktribe.comresearchgate.net The specific stereoisomer is crucial for optimal receptor interaction.

Enantioselective Synthesis : For lead compounds in this series, enantioselective synthesis and chiral HPLC methods were developed to isolate and test the individual R- and S-enantiomers. researchgate.netresearchgate.net In related series of D3R antagonists, the (R)- and (S)-enantiomers often display significant differences in efficacy, with one acting as an antagonist and the other as a more efficacious partial agonist. dtic.mil

Configuration Assignment : For related compounds, X-ray crystallography has been used to confirm the absolute configuration of the enantiomers, which is essential for understanding the stereochemical basis of their interaction with the target receptors.

The use of specific stereoisomers like the trans-phenylcyclopropyl amine in the synthesis of compound 114 highlights the importance of precise stereochemical control in achieving the desired dual pharmacological profile. vastprotech.comresearchgate.networktribe.com

Preclinical Neuropharmacological Investigations of D3r/mor Antagonist 1

In Vitro Cellular and Molecular Mechanisms

D3R/MOR antagonist 1 has been characterized as a dual antagonist with distinct binding affinities for the human dopamine (B1211576) D3 and μ-opioid receptors. In vitro binding assays have determined its inhibitor constant (Ki) values, which quantify its affinity for these receptors. The compound displays a significantly higher affinity for the D3R compared to the MOR. medchemexpress.com

Computational studies and molecular modeling have been instrumental in understanding the interaction of such dual-target ligands. For similar compounds, docking studies reveal key interactions within the orthosteric binding pocket (OBP) of the D3R, which contribute to their affinity and selectivity. nih.govrowan.edu The design of this compound is based on a fragment-based approach, tethering a MOR agonist-related pharmacophore with a D3R antagonist pharmacophore. nih.gov Specifically, the structure of this compound incorporates a substituted trans-phenylcyclopropyl amine as a key dopaminergic moiety linked to an opioid scaffold derived from loperamide. researchgate.net This design allows for simultaneous interaction with both receptor targets. nih.gov

The functional activity of this compound is defined by its effects on the distinct signaling pathways coupled to the D3R and MOR. Both are G-protein coupled receptors (GPCRs), with the D3R typically coupling to inhibitory G-proteins (Gαi/o) to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. nih.gov Similarly, the MOR signals primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. frontiersin.org

For dual-target MOR-D3R ligands, Bioluminescence Resonance Energy Transfer (BRET)-based functional studies are employed to characterize their efficacy. nih.gov These assays can reveal whether a compound acts as an agonist, antagonist, or partial agonist at each receptor. Research on related compounds has shown that a dual-target ligand can exhibit MOR partial agonism, potentially providing analgesia, while simultaneously acting as a D3R antagonist to reduce abuse liability. researchgate.netnih.gov It has been suggested that for MOR, the G-protein pathway is the predominant mediator of analgesic effects. nih.gov D3R antagonism can also modulate other downstream signaling cascades, such as the Akt/mTOR and ERK1/2 pathways, which are involved in cellular processes relevant to drug-seeking behavior. nih.govnih.gov

Agonist binding to GPCRs like the MOR typically triggers a process of phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin proteins. frontiersin.orgfrontiersin.org This β-arrestin recruitment not only desensitizes the receptor, terminating G-protein signaling, but also initiates receptor internalization via clathrin-mediated endocytosis. frontiersin.orgmdpi.com Different MOR agonists can induce varying degrees of desensitization and internalization. frontiersin.orgjneurosci.org

In the context of dual D3R-MOR ligands, functional assays that measure β-arrestin recruitment are crucial for understanding their complete pharmacological profile. nih.gov For instance, some D3R ligands have been shown to act as biased agonists, promoting β-arrestin recruitment in D1R-D3R heteromers. nih.gov The ability of this compound to either promote or block β-arrestin recruitment at either receptor would have significant implications for its long-term effects, as β-arrestin signaling has been linked to some of the unwanted side effects of opioids. nih.govmdpi.com Long-term opioid use can also lead to the downregulation of MOR gene expression, reducing the number of receptors on the cell surface. wikipedia.org

The therapeutic potential of any drug candidate is highly dependent on its metabolic stability. Poor stability can lead to low bioavailability and a short duration of action. acs.org The enzymatic stability of this compound and related compounds is often assessed using in vitro models such as liver microsomes or hepatocytes from various species (e.g., human, rat, mouse). acs.orgplos.orgnih.gov These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family. plos.org

Metabolic stability assays typically involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and measuring the percentage of the parent compound remaining over time. acs.orgnih.gov For example, studies on the related D3R antagonist R-VK4-116 showed it was relatively stable in human, rat, dog, and monkey liver microsomes, with major metabolites identified as mono-oxidation, di-oxidation, and demethylation products, primarily formed by CYP2D6 and CYP3A4 enzymes. plos.orgplos.org Another D3R antagonist, R-VK4-40, also demonstrated high stability in rat liver microsomes. nih.gov The optimization of compounds like this compound involves modifying their structure to improve metabolic stability compared to earlier parent compounds. researchgate.netacs.org

Receptor Internalization and Desensitization Studies

Behavioral Pharmacology in Animal Models

The primary behavioral rationale for developing D3R antagonists for opioid use disorder is their ability to reduce the rewarding and reinforcing effects of opioids. nih.gov This has been demonstrated in various preclinical animal models, including intravenous self-administration and conditioned place preference (CPP), which are used to evaluate a drug's abuse potential and its ability to induce relapse-like behavior. nih.govbiorxiv.org The abuse-related effects of opioids are linked to increased dopamine neurotransmission in the brain's mesolimbic reward system. biorxiv.org By antagonizing D3Rs, which are highly expressed in this system, these compounds are thought to mitigate the reinforcing properties of opioids. nih.govbiorxiv.org

Preclinical studies have shown that selective D3R antagonists can effectively reduce heroin and oxycodone self-administration in rodents. acs.orgnih.gov For example, the D3R antagonist R-VK4-40 was found to attenuate oxycodone reward in rats. nih.gov Similarly, other selective D3R antagonists inhibited heroin self-administration in mice. acs.org A key advantage of this approach is the potential to reduce opioid misuse without diminishing the analgesic effects of the opioid, and in some cases, even enhancing them. nih.govnih.gov The development of this compound is based on the hypothesis that its D3R antagonist properties will reduce opioid reward and reinforcement, thereby offering a safer profile compared to traditional opioid analgesics. researchgate.net

Compound Names Mentioned

Modulation of Opioid Reward and Reinforcement Behavior

Impact on Opioid Self-Administration Paradigms

Antagonism of the D3R has been a key strategy in reducing the reinforcing effects of opioids. Studies on various D3R antagonists consistently demonstrate a reduction in opioid self-administration. For instance, selective D3R antagonists like VK4-116 have been shown to dose-dependently inhibit the acquisition and maintenance of oxycodone self-administration in rats. scispace.comresearchgate.net This effect is also observed with other D3R antagonists which have been effective in decreasing heroin self-administration in mice. The mechanism is believed to involve the modulation of the brain's reward pathways, where D3Rs are prominently expressed. Therefore, this compound would be expected to decrease the self-administration of opioids like oxycodone and heroin. The MOR antagonist component could further contribute to this effect by directly blocking the primary reinforcing actions of the opioid at its receptor.

| Compound | Animal Model | Opioid | Effect on Self-Administration |

| VK4-116 | Rats | Oxycodone | Inhibition of acquisition and maintenance scispace.comresearchgate.net |

| Various D3R Antagonists | Mice | Heroin | Decreased self-administration |

| R-VK4-40 | Rodents | Oxycodone | Attenuation of reward |

Effects on Opioid-Induced Conditioned Place Preference

Conditioned Place Preference (CPP) is a widely used model to assess the rewarding effects of drugs. Blockade of D3Rs has been shown to significantly inhibit opioid-induced CPP. researchgate.net For example, D3R antagonists can block the acquisition and expression of heroin-induced CPP in rats. Similarly, the D3R antagonist VK4-116 inhibits the acquisition of oxycodone-induced CPP. Given these precedents, this compound would likely attenuate the development of CPP to opioids. The D3R antagonism would interfere with the association of environmental cues with the rewarding effects of the opioid, while the MOR antagonism would directly diminish the rewarding properties of the opioid itself.

| Compound | Animal Model | Opioid | Effect on Conditioned Place Preference |

| VK4-116 | Rats | Oxycodone | Inhibition of acquisition |

| SB-277011A | Rats | Opioids | Inhibition researchgate.net |

| D3R Antagonists | Rats | Heroin | Blockade of acquisition and expression |

Attenuation of Opioid-Induced Locomotor Activity and Sensitization

Opioids can increase locomotor activity, and repeated administration can lead to locomotor sensitization, a phenomenon linked to the neuroadaptations underlying addiction. D3R antagonists have been shown to attenuate the acute locomotor-activating effects of morphine. For example, the selective D3R antagonist PG01037 resulted in a significant reduction of morphine-induced hyperlocomotion. However, the effect on the induction of sensitization can be more complex, with some studies suggesting D3R antagonism may "mask" the expression of sensitization without preventing its underlying development. This compound is expected to reduce the acute locomotor-stimulating effects of opioids. Its impact on sensitization would require specific investigation but would likely involve a reduction in the expression of this behavior.

| Compound | Animal Model | Opioid | Effect on Locomotor Activity/Sensitization |

| PG01037 | Mice | Morphine | Attenuation of acute hyperlocomotion |

| D2R/D3R Antagonists | Mice | Morphine | Attenuation of locomotor activity and sensitization |

| VK4-116 | Mice | Oxycodone | Inhibition of hyperlocomotion and locomotor sensitization |

Influence on Relapse-Like Behaviors Triggered by Drug Cues or Stress

A critical challenge in treating substance use disorders is the high rate of relapse, which can be triggered by exposure to drug-associated cues or stress. D3R antagonists have shown significant promise in preclinical models of relapse. They have been found to reduce drug-seeking behavior reinstated by drug priming, cues, or stress. For instance, D3R blockade can attenuate cocaine-seeking behavior triggered by drug-related cues and stress. scispace.com Given the role of the D3R in mediating these relapse-related behaviors, this compound would be hypothesized to reduce the reinstatement of opioid-seeking behavior in animal models.

| Compound | Trigger | Drug | Effect on Relapse-Like Behavior |

| D3R Antagonists | Cues, Stress, Drug Priming | Cocaine, Opioids | Attenuation of reinstatement |

| BP-897 | Cues, Stress | Cocaine | Reduction of seeking behavior and anxiolytic effects scispace.com |

| SB-277011-A | Stress | Cocaine | Prevention of stress-induced reinstatement |

Investigation of Antinociceptive Properties

A key feature of a dual D3R/MOR antagonist is its potential to modulate pain. While MOR antagonism would typically block analgesia, the specific properties of the interaction (e.g., partial agonism) could lead to different outcomes. Interestingly, some D3R antagonists have been found to enhance the antinociceptive effects of opioids. For example, R-VK4-40 and VK4-116 have been reported to augment the analgesic properties of oxycodone. researchgate.net Conversely, the D3R antagonist PG01037 was found to attenuate morphine-induced antinociception. The antinociceptive profile of this compound would therefore be complex and dose-dependent. Depending on the nature of its interaction with the MOR (e.g., antagonist versus partial agonist), it could either produce analgesia on its own, enhance the effects of other opioids, or have no intrinsic analgesic activity. researchgate.net

| Compound | Animal Model | Opioid | Effect on Antinociception |

| R-VK4-40 | Rodents | Oxycodone | Augmentation of analgesia |

| VK4-116 | Rats | Oxycodone | Enhancement of antinociceptive effects researchgate.net |

| PG01037 | Mice | Morphine | Attenuation of antinociception |

Effects on Non-Drug Reward Systems (e.g., sucrose (B13894) self-administration)

An important consideration for any potential treatment for substance use disorder is its effect on natural rewards. Ideally, a medication would selectively reduce the rewarding effects of drugs without causing a general dampening of motivation and pleasure (anhedonia). Many D3R antagonists have been shown to have little to no effect on natural rewards like sucrose self-administration. researchgate.net For example, VK4-116, at doses that attenuated oxycodone self-administration, did not alter operant sucrose self-administration. researchgate.net However, some D3R antagonists, such as R-VK4-40, have been shown to reduce sucrose self-administration at higher doses. The effect of this compound on non-drug rewards would need to be carefully evaluated to ensure its specificity for drug-related behaviors.

| Compound | Animal Model | Reward | Effect on Non-Drug Reward |

| VK4-116 | Rats | Sucrose | No effect on self-administration researchgate.net |

| R-VK4-40 | Mice | Sucrose | Reduction at high doses |

| CAB2-015 | Rats | Sucrose | Reduction of oral self-administration scispace.com |

Assessment in Models of Dopaminergic Dysregulation (e.g., Parkinson's Disease-like symptoms, L-DOPA induced dyskinesia)

D3Rs are implicated in motor control and are a target for managing complications of Parkinson's disease treatment. Chronic L-DOPA therapy can lead to the development of debilitating L-DOPA-induced dyskinesia (LID). D3R antagonists have shown potential in counteracting LID in experimental models of Parkinson's disease. For example, the D3R antagonist S33084 was found to abolish the development of LID in MPTP-lesioned marmosets. Pharmacological blockade of D3R with PG01037 has also been shown to reduce dyskinesia in rodent models. Therefore, this compound would be expected to have a beneficial effect in models of LID, potentially by normalizing the sensitized D1 receptor-mediated transmission that underlies this motor complication.

| Compound | Animal Model | Condition | Effect |

| S33084 | MPTP-lesioned marmosets | L-DOPA-induced dyskinesia | Abolished development of LID |

| ST 198 | Rodent models | L-DOPA-induced dyskinesia | Counteracted dyskinesia |

| PG01037 | Rodent models | L-DOPA-induced dyskinesia | Reduced dyskinesia |

Investigation in Models of Affective and Cognitive Behaviors

The role of this compound in affective and cognitive behaviors has been explored through various preclinical models. A significant focus has been on its potential anxiolytic effects and its ability to modulate social interaction deficits.

Studies investigating the effects of D3R antagonists have shown some variability. For instance, prototypical D3R-preferring antagonists like nafadotride (B131982) and U99194 have demonstrated anxiolytic-like effects in animal models. mdpi.comresearchgate.net Specifically, microinjection of U99194 directly into the basolateral amygdala, a key brain region for processing fear and anxiety, resulted in a decrease in anxiety-like behavior. mdpi.comnih.gov However, systemic administration of the same compound did not alleviate anxiety induced by chronic cannabinoid exposure in adolescent rats. mdpi.com In contrast, D3R agonists have more consistently shown anxiolytic and antidepressant-like effects across different species and models. mdpi.com The dual antagonism of D3R and MOR by a single compound like this compound adds a layer of complexity. Antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the stress response, have been shown to reduce anxiety-like behaviors in rats during opioid withdrawal. imrpress.com This suggests that targeting systems involved in negative affective states, which a dual D3R/MOR antagonist might do, could be a viable strategy for anxiolytic effects.

The D3 receptor has been implicated in the regulation of social behavior. researchgate.netfrontiersin.org Systemic administration of D3R agonists has been shown to reduce social interaction in mice. researchgate.net Conversely, D3R antagonists such as U99194 have been found to increase social interaction and reduce aggression in socially isolated mice. researchgate.netresearchgate.net Furthermore, D3R antagonists have been shown to reverse social interaction deficits induced by PCP and MK-801 in mice. researchgate.netresearchgate.net The D3R full antagonist F17464 was able to counteract social deficits in an animal model of autism. researchgate.netnih.govbohrium.com The partial D3R agonist cariprazine (B1246890) has also been shown to facilitate social interactions in animal models of schizophrenia. researchgate.netfrontiersin.orgnih.gov These findings suggest that the D3R antagonist component of this compound could potentially ameliorate social interaction deficits.

| Compound Type | Behavioral Model | Effect | Key Findings |

|---|---|---|---|

| D3R Antagonist (U99194) | Anxiety-Like Behavior (Basolateral Amygdala Microinjection) | Anxiolytic | Decreased anxiety-like behavior. mdpi.comnih.gov |

| D3R Antagonist (U99194) | Social Interaction (Systemic) | Pro-Social | Increased social interaction in isolated mice. researchgate.netresearchgate.net |

| D3R Antagonist (F17464) | Social Deficits (Autism Model) | Reversal of Deficits | Counteracted social deficits in a valproate-induced autism model. researchgate.netnih.govbohrium.com |

| D3R Partial Agonist (Cariprazine) | Social Interaction (Schizophrenia Models) | Pro-Social | Facilitated social interactions. researchgate.netfrontiersin.orgnih.gov |

Neurobiological Underpinnings in Preclinical Models

To understand the mechanisms driving the behavioral effects of this compound, researchers have investigated its distribution in the brain, its interactions with key neurotransmitter systems, and the neuroadaptations it induces.

The distribution of D3 receptors is largely concentrated in limbic and cortical structures, which are key neuro-substrates for emotional regulation, motivation, and cognition. mdpi.com High levels of D3R expression are found in the Islands of Calleja, the ventromedial shell of the nucleus accumbens, the ventral tegmental area (VTA), and the substantia nigra. mdpi.comfrontiersin.org In contrast, D2 receptors are more widely expressed throughout the brain. mdpi.com

Positron Emission Tomography (PET) studies using radioligands like [¹¹C]-(+)-PHNO have enabled the in vivo imaging and quantification of D3 receptors in the living brain of rodents, primates, and humans. mdpi.comresearchgate.net These studies have confirmed high D3R binding in areas like the globus pallidus and ventral striatum. mdpi.com The development of selective D3R radioligands, such as [¹²⁵I]HY-3-24, further aids in the detailed mapping of D3R distribution in brain regions like the nucleus accumbens and caudate putamen in both rat and non-human primate brain sections. frontiersin.org

Receptor occupancy studies are crucial for linking drug administration to therapeutic effects. For the D3R antagonist GSK-598809, PET studies in humans demonstrated a dose-dependent occupancy of D3 receptors. nih.govresearchgate.net This direct relationship between receptor occupancy and behavioral effects, such as reducing nicotine-seeking, highlights the importance of achieving sufficient target engagement for therapeutic efficacy. researchgate.net Similarly, studies with the D2/D3R antagonist [¹¹C]raclopride have shown a correlation between receptor occupancy and changes in cerebral blood volume in the striatum, suggesting a direct link between receptor antagonism and neurovascular responses. pnas.orgpnas.org

The behavioral outcomes of this compound are underpinned by its interactions with the dopamine and opioid peptide systems.

Dopamine: The abuse-related effects of opioids are largely attributed to increased dopamine neurotransmission in the mesolimbic reward system, which originates in the VTA and projects to the nucleus accumbens (NAc). nih.govrowan.edu Opioids disinhibit VTA dopamine neurons, leading to increased dopamine levels in the NAc. nih.govbiorxiv.orgnih.gov D3 receptors, acting as autoreceptors on dopamine neurons, inhibit dopamine release. mdpi.comfrontiersin.org Therefore, antagonizing these presynaptic D3 autoreceptors can lead to increased dopamine release in forebrain regions like the nucleus accumbens and prefrontal cortex. mdpi.com Some D3R antagonists have been shown to increase basal dopamine release in the prefrontal cortex and striatum. mdpi.com

Opioid Peptides: Endogenous opioid peptides, such as enkephalins and endorphins, act as neuromodulators. nih.gov They can influence the release of other neurotransmitters, including dopamine. nih.gov The interaction between the opioid and dopamine systems is complex. For example, some neurons in the peripheral nervous system can co-release enkephalin and dopamine. nih.gov The MOR component of the dual antagonist directly engages with the opioid system. Chronic opioid use leads to adaptations in this system, including the potential for MORs to form heterodimers with delta-opioid receptors (DORs), which can alter their functional properties and signaling. plos.orgfrontiersin.org

Chronic exposure to substances of abuse can lead to lasting changes in receptor expression and function.

Studies in animal models have shown that chronic exposure to drugs like opioids and cocaine can increase D3R mRNA expression in components of the mesolimbic dopamine system, including the VTA and NAc. biorxiv.org An increase in D3R expression was also observed in the NAc after cocaine- and stress-induced reinstatement of conditioned place preference (CPP). nih.gov Pretreatment with a selective D3R antagonist, SB-277011A, was able to block this upregulation of D3R expression. nih.gov

Chronic opioid use also leads to adaptations in the MOR system. This includes the downregulation of MOR gene expression, reducing the number of receptors on the cell surface. wikipedia.org Furthermore, long-term opioid exposure can trigger the upregulation of opposing neurotransmitter systems, such as glutamate (B1630785), which can diminish the effects of opioids. wikipedia.org There is also evidence for the development of tolerance at the receptor level, where chronic treatment with an opioid antagonist in mutant mice did not produce the expected tolerance response. pnas.org

| Receptor | Chronic Stimulus | Change in Expression/Function | Brain Region |

|---|---|---|---|

| D3R | Opioids/Cocaine | Increased mRNA expression | VTA, NAc biorxiv.org |

| D3R | Cocaine/Stress Reinstatement | Increased expression (blocked by D3R antagonist) | NAc nih.gov |

| MOR | Chronic Opioid Use | Downregulation of gene expression | General wikipedia.org |

| MOR | Chronic Opioid Use | Upregulation of opposing systems (e.g., glutamate) | General wikipedia.org |

The mesolimbic reward system, particularly the circuitry involving the VTA and NAc, undergoes significant adaptations in response to chronic drug exposure and withdrawal. unil.chfrontiersin.org These adaptations are thought to underlie persistent drug-seeking behaviors. researchgate.net

D3R antagonists are believed to exert their effects by modulating this circuitry. The D3 receptor can influence glutamatergic pathways from the prefrontal cortex to subcortical areas, either directly by interacting with NMDA receptors in the NAc or indirectly by controlling dopamine release from VTA neurons. researchgate.net Selective D3R antagonism has been shown to attenuate opioid-induced hyperlocomotion, a behavior linked to mesolimbic dopamine signaling, which may reflect modulations in NAc output. nih.govbiorxiv.org

Withdrawal from drugs of abuse drives distinct forms of synaptic plasticity in circuits involving the lateral habenula (LHb), which projects to and modulates the VTA and dorsal raphe nucleus (DRN). unil.ch For instance, morphine withdrawal has been shown to cause a depression of excitatory transmission in DRN-projecting neurons in the LHb. unil.ch Cocaine withdrawal, on the other hand, can lead to opposing plasticity changes in glutamate release from LHb axons onto different populations of VTA neurons. unil.ch By acting on receptors within these interconnected brain regions, a D3R/MOR antagonist could potentially normalize some of these circuit-level maladaptations.

Future Directions and Theoretical Implications in Neuropharmacology

Advancements in Preclinical Methodologies for Dual-Target Ligand Evaluation

The evaluation of compounds engineered to interact with two distinct receptor systems simultaneously necessitates a multifaceted and advanced preclinical toolkit. The development of D3R/MOR antagonist 1 and similar ligands has been paralleled by innovations in evaluative methodologies that provide a more holistic understanding of a compound's activity.

Key methodologies include:

Computer-Aided Drug Design (CADD): In silico techniques are fundamental in the initial design phase. nih.govresearchgate.netnih.gov Molecular docking and scaffold hybridization strategies allow researchers to predict how a single molecule might fit into the binding pockets of both the dopamine (B1211576) D3 receptor (D3R) and the µ-opioid receptor (MOR). nih.govvastprotech.com This computational screening helps prioritize candidates with the highest potential for desired dual affinity and selectivity before costly synthesis is undertaken.

High-Throughput In Vitro Assays: Once synthesized, candidate compounds are subjected to a battery of in vitro tests. Radioligand binding assays are used to determine the binding affinity (Kᵢ) of the ligand for each target receptor. researchgate.net Functional assays, particularly Bioluminescence Resonance Energy Transfer (BRET)-based assays, are crucial for characterizing the ligand's effect upon binding—for instance, confirming antagonist activity at D3R and agonist or partial agonist activity at MOR. nih.govnih.govvastprotech.com These assays can also reveal "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). frontiersin.org

Advanced In Vivo Models: Animal models remain critical for assessing the integrated physiological and behavioral effects of dual-target ligands. For D3R/MOR antagonists, these models are designed to concurrently evaluate analgesia (pain relief) and abuse liability. nih.gov For example, researchers may use a hot-plate test for antinociception alongside a self-administration and reinstatement paradigm to measure the drug's rewarding properties and potential to trigger relapse. nih.govnih.govacs.org

Imaging Techniques: Micro-Positron Emission Tomography (MicroPET) allows for the non-invasive visualization of drug-target engagement and biodistribution in living animals. mdpi.comresearchgate.net Using radiolabeled versions of the dual-target ligands, researchers can confirm that the compound reaches the central nervous system and binds to its intended receptors in relevant brain regions.

The table below summarizes key preclinical evaluation techniques for dual-target ligands.

| Methodology | Purpose | Key Information Gained | Reference |

|---|---|---|---|

| Computer-Aided Drug Design (CADD) | Initial design and screening of candidate molecules | Predicted binding affinity, dual-target feasibility, structural optimization | nih.govresearchgate.netnih.gov |

| BRET-Based Functional Assays | Determine functional activity at each receptor | Agonist, antagonist, or partial agonist profile; signaling bias | nih.govnih.govvastprotech.com |

| Animal Models of Pain and Addiction | Assess integrated behavioral outcomes | Analgesic efficacy, abuse potential, effect on drug-seeking behavior | nih.govnih.govacs.org |

| MicroPET Imaging | Visualize target engagement and distribution in vivo | Blood-brain barrier permeability, receptor occupancy, pharmacokinetics | mdpi.comresearchgate.net |

Elucidation of Novel Signal Transduction Pathways Mediated by this compound

This compound's unique dual action offers a powerful lens through which to examine the crosstalk between the dopaminergic and opioidergic systems. Its effects are not merely the sum of two separate actions but a complex modulation of intersecting intracellular signaling cascades.

MOR Agonist Signaling: The partial agonism of this compound at the MOR initiates canonical G-protein signaling. frontiersin.org This involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels that ultimately results in an inhibitory effect on neuronal transmission, producing analgesia. frontiersin.orgfrontiersin.org Simultaneously, the interaction recruits β-arrestin, a protein implicated in both receptor desensitization and the activation of separate signaling pathways, such as the MAP kinase (MAPK) cascade. frontiersin.orgmdpi.comnih.gov The degree to which this compound balances these two pathways (G-protein vs. β-arrestin) is a key area of ongoing research.

D3R Antagonist Signaling: By blocking the D3 autoreceptors, which are primarily located in limbic regions of the brain, the antagonist component of the molecule is hypothesized to disinhibit dopamine release in key areas like the nucleus accumbens. nih.govbiorxiv.org This can normalize dopamine signaling in a state of drug-induced hypodopaminergia. imrpress.com Furthermore, D3R antagonism has been shown to enhance the release of acetylcholine (B1216132) in the prefrontal cortex, a mechanism that may contribute to pro-cognitive effects. nih.gov The potential for this compound to modulate cAMP/PKA/CREB signaling in the hippocampus is another avenue of investigation. nih.gov

A significant theoretical question is whether D3R and MOR form functional heterodimers in vivo. nih.gov If so, this compound could mediate novel signaling properties unique to this receptor complex, offering a unique tool to probe the pharmacology of such heteromers. nih.gov

Development of this compound as a Pharmacological Tool for Receptor Biology Research

Beyond its therapeutic potential, this compound serves as an invaluable pharmacological tool for basic science. Its precisely defined dual activity allows researchers to dissect the contributions of the dopamine and opioid systems to various behaviors with a single molecular probe. This is a significant advance over administering two separate drugs, which introduces complexities of differing pharmacokinetics and biodistribution.

As a research tool, it can be used to:

Investigate Receptor Crosstalk: Explore how the simultaneous modulation of D3R and MOR affects downstream signaling pathways and gene expression, providing insights into the molecular basis of opioid-dopamine interactions.

Map Neural Circuits: Help delineate the specific neural circuits that underlie the separation of analgesia from reward. By observing the compound's effects in specific brain regions, researchers can better understand how the brain processes pain signals versus addictive properties.

Study Receptor Heteromers: Serve as a probe to study the existence and functional relevance of D3R-MOR heterodimers, a topic of considerable interest in receptor biology. nih.govnih.gov

Theoretical Framework for Designing Next-Generation D3R/MOR Ligands

The development of this compound is part of a broader evolution in drug design theory. The foundational principle is to create a single chemical entity that combines two distinct pharmacophores—one for MOR agonism and one for D3R antagonism—linked in a way that allows for optimal interaction with both targets. nih.govvastprotech.com

The guiding theoretical framework includes several key pillars:

Structure-Based Design: Leveraging high-resolution crystal structures of the target receptors, particularly the D3R, allows for the rational design of ligands with high affinity and selectivity. nih.govnih.govmdpi.com This helps in engineering molecules that fit precisely into the orthosteric binding site and exploit differences between receptor subtypes, such as the critical D3R vs. D2R selectivity. nih.gov

Bivalent Ligand and Scaffold Hybridization Strategies: Designers use a bivalent approach, where the two pharmacophores are connected by a carefully optimized linker, or a scaffold hybridization strategy, where the core structures of known MOR and D3R ligands are merged. nih.govvastprotech.com The linker's length and composition are not passive but are crucial for achieving the correct spatial orientation and affinity for both receptors. vastprotech.com

Physicochemical Property Optimization: A modern design framework goes beyond mere receptor affinity. It incorporates the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net For CNS drugs, this includes fine-tuning the molecule to achieve a high "CNS multiparameter optimization" score, which predicts favorable blood-brain barrier permeability. researchgate.netnih.govacs.org

The table below outlines binding affinities for this compound, exemplifying the data used in the design framework.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| This compound (Compound 114) | Dopamine D3 Receptor (D3R) | 46.5 | Antagonist | medchemexpress.commedchemexpress.com |

| µ-Opioid Receptor (MOR) | 691 | Partial Agonist | medchemexpress.commedchemexpress.com |

Broader Theoretical Applications in Understanding Complex Neuropsychiatric and Pain Pathophysiology

The study of D3R/MOR antagonists has significant implications for our fundamental understanding of diseases that involve disruptions in both the dopamine and opioid systems.

A New Paradigm for Pain and Addiction: The primary theoretical application is the potential to uncouple opioid-induced analgesia from reward and dependence. nih.govnih.gov This challenges the long-held notion that the therapeutic and addictive properties of opioids are inextricably linked. By demonstrating that D3R antagonism can mitigate the rewarding effects of MOR activation, these compounds provide a proof-of-concept for developing safer, non-addictive analgesics. nih.gov

Insights into Comorbidity: Many neuropsychiatric disorders, such as depression and anxiety, have high rates of comorbidity with chronic pain and substance use disorders. mdpi.com The dopaminergic and opioidergic systems are deeply implicated in mood regulation. oup.com Investigating how a dual-target ligand like this compound impacts these overlapping systems could provide valuable insights into the shared pathophysiology of these conditions and suggest novel, integrated treatment strategies.

Understanding Brain Reward Circuitry: The D3 receptor is highly expressed in the brain's reward pathways and is implicated in drug-seeking behavior and craving. biorxiv.orgfrontiersin.org Using these dual-target compounds allows for precise modulation of this system while simultaneously engaging the primary target for opioid analgesia, offering a new way to probe the neurobiology of motivation and reward.

Considerations for Overcoming Challenges in Preclinical Translation of D3R/MOR Antagonists

Despite the promise, the path from a preclinical candidate to a clinical therapy is fraught with challenges. The history of D3R antagonist development, in particular, highlights several hurdles that must be overcome.

Metabolic Stability and Pharmacokinetics: A primary reason for the failure of earlier D3R antagonists was poor metabolic stability, bioavailability, or other unfavorable ADMET properties. acs.orgnih.govplos.org The current generation of dual-target ligands, including this compound, has been specifically designed with optimized physicochemical properties to address this, but rigorous preclinical testing is essential to confirm their viability in humans. nih.gov

Off-Target Effects and Safety: Achieving high selectivity for D3R over the closely related D2R is paramount to avoid extrapyramidal (motor) side effects. nih.gov Additionally, some earlier D3R antagonists were associated with cardiovascular risks, especially when combined with other substances. plos.org Newer compounds appear to have a better safety profile, but comprehensive toxicology studies are non-negotiable. researchgate.netplos.org

Predictive Validity of Animal Models: The translation of findings from animal models of addiction to human clinical reality is a well-known challenge. imrpress.com Rodent models may not fully capture the complex psychosocial and cognitive aspects of human addiction. For instance, preclinical relapse models often involve extinction training, a process that human patients rarely undergo, potentially limiting the model's predictive power. imrpress.com Refining these models to better reflect the human condition is a critical area for future development.

Successfully navigating these challenges will be key to realizing the therapeutic potential of this compound and ushering in a new era of rationally designed, dual-target neuropharmacology.

Q & A

Q. What is the pharmacological rationale for developing D3R/MOR antagonist 1 as a dual-target ligand?

this compound (Compound 114) combines μ-opioid receptor (MOR) partial agonism with dopamine D3 receptor (D3R) antagonism. This dual mechanism aims to retain MOR-mediated analgesia while mitigating opioid misuse liability via D3R antagonism, which modulates reward pathways in the mesolimbic dopamine system . The approach addresses the need for safer analgesics by decoupling pain relief from addiction risk.

Q. What are the key pharmacological properties of this compound?

Compound 114 exhibits Ki values of 46.5 nM (D3R) and 691 nM (MOR), indicating higher selectivity for D3R. Its MOR partial agonism provides analgesic potential, while D3R antagonism reduces opioid-seeking behavior in preclinical models. The compound also shows peripherally restricted activity in some derivatives, suggesting applications in inflammatory and neuropathic pain .

Q. How are computational methods used to optimize dual-target ligands like this compound?

In silico drug design, including molecular docking and CNS multiparameter optimization (CNS-MPO), predicts blood-brain barrier (BBB) permeability and dopamine receptor subtype selectivity (e.g., D3R over D2R). Scaffold hybridization merges MOR agonist pharmacophores (e.g., TRV130 or loperamide derivatives) with D3R antagonist moieties (e.g., substituted trans-pyrrolidines) to balance affinity and efficacy .

Advanced Research Questions

Q. How do researchers resolve contradictory data on this compound’s efficacy across different experimental models?

Discrepancies in functional outcomes (e.g., partial agonism vs. antagonism) are addressed using bioluminescence resonance energy transfer (BRET) assays and G protein activation (GPA) profiling. For example, Compound 46 (a structural analog) was identified as a weak MOR partial agonist but a potent D3R antagonist, clarifying its mechanism in reducing opioid reward without compromising analgesia .

Q. What strategies improve D3R subtype selectivity over D2R in dual-target ligands?

Structural modifications to the dopaminergic pharmacophore, such as trans-phenylcyclopropyl amine moieties, enhance D3R binding. Selectivity is validated using in vitro binding assays against D2R and functional Tango β-arrestin recruitment tests. Compounds with >40-fold D3R/D2R selectivity (e.g., VK4-40 enantiomers) are prioritized to minimize extrapyramidal side effects .

Q. How are structure-activity relationship (SAR) studies applied to optimize this compound’s physicochemical properties?

SAR campaigns focus on linker length, stereochemistry, and substituent patterns. For instance, tetrahydro-2H-pyran-4-yl pyridine scaffolds improve CNS-MPO scores (>3.0) by enhancing lipophilicity and reducing polar surface area, critical for BBB penetration. Parallel in vitro screens validate MOR/D3R affinity ratios to ensure therapeutic relevance .

Q. What experimental models validate the reduced abuse liability of this compound?

Rodent self-administration and conditioned place preference (CPP) assays are used. D3R antagonists like (±)-1 and (R)-2 demonstrate reduced oxycodone-seeking behavior without affecting antinociception. These models confirm that D3R blockade disrupts reward pathways while preserving analgesia .

Q. How do researchers address challenges in balancing MOR and D3R affinities for in vivo efficacy?

Affinity ratios are optimized using in vitro occupancy studies. A higher D3R antagonist affinity (e.g., subnanomolar Ki) ensures receptor blockade at analgesic doses, while moderate MOR partial agonism (e.g., EC50 ~100 nM) prevents receptor desensitization. In vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma concentrations to target engagement .

Methodological Considerations

Q. What functional assays are critical for characterizing this compound’s dual activity?

- BRET assays : Measure MOR agonism (via Gαi/o activation) and D3R antagonism (via inhibition of quinpirole-induced β-arrestin recruitment).

- GPA assays : Differentiate full vs. partial agonism at MOR and quantify antagonist potency at D3R.

- CNS-MPO scoring : Predicts BBB permeability using parameters like logP, molecular weight, and hydrogen-bond donors .

Q. How are in silico tools integrated into the drug development pipeline for dual-target ligands?

Molecular dynamics simulations map ligand interactions with MOR and D3R allosteric pockets. Machine learning models prioritize compounds with optimal CNS-MPO scores and reduced off-target binding (e.g., σ2R or D1R). Virtual libraries of bivalent ligands are screened to identify novel scaffolds .

Data Interpretation and Challenges

Q. How do researchers reconcile conflicting results between in vitro and in vivo studies for this compound?

Discrepancies often arise from differences in receptor reserve or metabolic stability. For example, peripherally limited analogs may show weak in vitro MOR agonism but potent in vivo analgesia due to localized tissue effects. Pharmacokinetic studies (e.g., plasma protein binding, metabolite profiling) clarify these gaps .

Q. What are the limitations of current preclinical models in predicting clinical outcomes for dual-target analgesics?

Rodent models may not fully replicate human reward pathways or D3R expression patterns. Studies using non-human primates (e.g., Rhesus monkeys) and humanized D3R transgenic mice improve translational relevance. Additionally, sex differences in opioid metabolism and D3R density are controlled in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.